molecular formula C8H11IN2O2 B2771993 Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate CAS No. 2226182-81-4

Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate

Cat. No. B2771993
CAS RN: 2226182-81-4
M. Wt: 294.092
InChI Key: SDMRCVLIZQXOFM-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, making it a valuable tool in the development of new drugs, materials, and technologies.

Mechanism Of Action

The mechanism of action of Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development. Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, as discussed earlier. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Furthermore, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool in the development of new anticancer drugs. Additionally, it exhibits antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research and development of Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, there is potential for the development of new antibiotics and anti-inflammatory drugs based on the antimicrobial and anti-inflammatory activity of this compound. Furthermore, there is potential for the development of new materials and technologies based on the unique properties of this compound. Overall, Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate is a valuable tool in scientific research, and its potential applications are vast and promising.

Synthesis Methods

The synthesis of Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate involves the reaction of 2-ethyl-5-iodopyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 2-ethyl-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMRCVLIZQXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-5-iodopyrazole-3-carboxylate

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